molecular formula C147H217N43O37S6 B037439 Neutrophil Peptide-2 CAS No. 120721-97-3

Neutrophil Peptide-2

Katalognummer B037439
CAS-Nummer: 120721-97-3
Molekulargewicht: 3371 g/mol
InChI-Schlüssel: GRZXCHIIZXMEPJ-HTLKCAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neutrophil Activating Peptide-2 (NAP-2) is a member of the CXC chemokine family. It chemoattracts and activates neutrophils and also binds CXCR-2 . NAP-2 is proteolytically processed C-terminal fragments of platelet basic protein (PBP), which is found in the α-granules of human platelets .


Synthesis Analysis

NAP-2 is produced in platelets and is normally found in the circulation . It is generated by the proteolytic cleavage of a precursor protein . Single-cell transcriptome profiling reveals neutrophil heterogeneity in homeostasis and infection . Quantitative proteomics reveals tissue-specific, infection-induced and species-specific neutrophil protein signatures .


Molecular Structure Analysis

The solution structure of monomeric NAP-2 has been investigated by two-dimensional 1H-n.m.r. spectroscopy . Sequence-specific proton resonance assignments have been made and secondary structural elements have been identified on the basis of nuclear Overhauser data, coupling constants and amide hydrogen/deuteron exchange .


Chemical Reactions Analysis

Neutrophils play a crucial role in the host defense against pathogen infections . Pathogens, such as S. aureus, have the potential to thwart neutrophil chemotaxis and phagocytosis and thereby succeed in evading killing by neutrophils . Furthermore, S. aureus surviving within neutrophils promotes neutrophil cytolysis, resulting in the release of host-derived molecules that promote local inflammation .


Physical And Chemical Properties Analysis

NAP-2 has a molecular formula of C147H217N43O37S6 and a molecular weight of 3371.0 g/mol .

Wissenschaftliche Forschungsanwendungen

  • NAP-2 is generated by monocytes and platelets, playing a role in neutrophil activation research (Walz & Baggiolini, 1990).

  • It activates human neutrophils and induces elastase release from cytochalasin B-treated cells, making it significant in studies related to neutrophil functions (Walz & Baggiolini, 1989).

  • NAP-2 binds to the interleukin-8 type II receptor, leading to chemotaxis of neutrophils and exocytosis, which is vital in studies exploring cell signaling and immune response (Malkowski et al., 1995).

  • Neutrophil serine proteases, including NAP-2, are involved in the extracellular killing of microorganisms and the regulation of non-infectious inflammatory processes, indicating their significance in infectious disease research (Pham, 2006).

  • The C-terminal processing of NAP-2 enhances neutrophil activation and may help down-regulate inflammatory responses, suggesting its potential in anti-inflammatory studies (Ehlert et al., 1998).

  • Human neutrophil peptides, including NAP-2, play distinctive roles in experimental sepsis and acute respiratory distress syndrome, making them relevant in research on sepsis and lung injury (Wu et al., 2018).

Safety And Hazards

NAP-2 levels are markedly increased in inflammatory diseases including sepsis and acute coronary syndromes . They have been found within the intima of human atherosclerotic arteries, and their deposition in the skin correlates with the severity of coronary artery diseases .

Zukünftige Richtungen

Targeted drug delivery to disease-associated activated neutrophils can provide novel therapeutic opportunities while avoiding systemic effects on immune functions . Elevated NAP-2, associated with increased oxidative stress, has been identified as a novel modulator of prothrombotic plasma fibrin clot properties in patients with AF . This innovative approach of cell-specific and activation-state-specific targeting can be applied to several neutrophil-driven pathologies .

Eigenschaften

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXCHIIZXMEPJ-HTLKCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H217N43O37S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583165
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neutrophil Peptide-2

CAS RN

99287-07-7
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
77
Citations
R Aldonytė, A Pivoriũnas, J Zhang… - Acta Medica Lituanica, 2008 - researchgate.net
Materials and methods. Cultured porcine pulmonary artery endothelial cells (PAEC) were used as cell models to investigate the effects of HNP on wound-induced migration. Cells were …
Number of citations: 1 www.researchgate.net
A Pardi, XL Zhang, ME Selsted, JJ Skalicky, PF Yip - Biochemistry, 1992 - ACS Publications
… 1 Abbreviations: NP-5 rabbit neutrophil peptide 5; NP-2 rabbit neutrophil peptide 2; HNP-1, human neutrophil peptide 1; HNP-3, human neutrophil peptide 3; 2D, two dimensional; NOE, …
Number of citations: 162 pubs.acs.org
XL Zhang, ME Selsted, A Pardi - Biochemistry, 1992 - ACS Publications
MATERIALS AND METHODS NMR Sample Preparation. The rabbit neutrophilpeptide NP-2 and the humanneutrophil peptide HNP-1 were isolated and purified as previously described …
Number of citations: 114 pubs.acs.org
MN Amerikova, MM Zaharieva… - Acta Poloniae …, 2020 - bibliotekanauki.pl
… It was found that 10 mg/L of Human neutrophil peptide-2 (HNP-2, alpha-defensin 2) dissolved in pH 9.0 buffer caused 90% inhibition of the bacterial respiratory activity. This buffer was …
Number of citations: 2 bibliotekanauki.pl
TH Lee, AS Jang, JS Park, TH Kim, YS Choi… - Annals of Allergy …, 2013 - Elsevier
… Matrix-assisted laser adsorption/ionization–time of flight/time of flight of these spots showed an increase in human neutrophil peptide-2, S100A9, β-amylase, neutrophil gelatinase-…
Number of citations: 87 www.sciencedirect.com
T Jin, M Bokarewa, T Foster, J Mitchell… - The Journal of …, 2004 - journals.aai.org
… Finally, human neutrophil peptide 2 injected intra-articularly along with bacteria alleviated joint destruction. In this study, we report a new property of staphylokinase, its ability to induce …
Number of citations: 448 journals.aai.org
KLB Mount - 2009 - search.proquest.com
… ducreyi susceptibility to eight human APs likely to be encountered at the site of infection, including the α-defensins human neutrophil peptide-1, human neutrophil peptide-2, human …
Number of citations: 4 search.proquest.com
A Greer, C Zenobia, RP Darveau - Periodontology 2000, 2013 - Wiley Online Library
… -acid content and structure, human neutrophil peptide-1 contains 30 amino-acid residues with a net charge of 3+ and has an additional N-terminal alanine; human neutrophil peptide-2 …
Number of citations: 97 onlinelibrary.wiley.com
JJ Skalicky, ME Selsted, A Pardi - Proteins: Structure, Function …, 1994 - Wiley Online Library
… For example rabbit neutrophil peptide-2 (NP-2) is the most potent of the defensins with the broadest spectrum of activity, rabbit neutrophil peptide-5 (NP-5) is much less potent and has a …
Number of citations: 69 onlinelibrary.wiley.com
KL Bartie, DA Devine, MJ Wilson… - International …, 2008 - Wiley Online Library
Aim To determine the susceptibility of strains of the Streptococcus milleri group (SMG) to commercially available antimicrobial peptides. Methodology Thirty strains of SMG from a range …
Number of citations: 18 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.